molecular formula C17H15Cl2N3O2S2 B2355653 (2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-93-9

(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2355653
CAS No.: 897477-93-9
M. Wt: 428.35
InChI Key: ZOAATQXTDNBVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole structures. One common synthetic route includes the condensation of 2,5-dichlorothiophen-3-yl with 4-methoxybenzo[d]thiazol-2-yl under specific reaction conditions. The reaction may require the use of strong bases such as sodium hydroxide and heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's structure and the biological system it interacts with.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both dichlorothiophene and methoxybenzo[d]thiazole groups. Similar compounds might include other thiophene derivatives or benzo[d]thiazole derivatives, but the exact combination and arrangement of functional groups make this compound distinct.

List of Similar Compounds

  • 2,5-Dichlorothiophene derivatives

  • 4-Methoxybenzo[d]thiazole derivatives

  • Piperazine derivatives

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S2/c1-24-11-3-2-4-12-14(11)20-17(25-12)22-7-5-21(6-8-22)16(23)10-9-13(18)26-15(10)19/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAATQXTDNBVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.